molecular formula C19H16INO2 B7469978 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one

Cat. No. B7469978
M. Wt: 417.2 g/mol
InChI Key: ZKUPDECBNKFFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to have promising anticancer and anti-inflammatory properties.

Scientific Research Applications

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. This inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis, making 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one a potential anticancer drug. In addition, 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one works by inhibiting the activity of JAK2, a tyrosine kinase that is involved in the activation of STAT3. STAT3 is a transcription factor that plays a crucial role in the regulation of cell growth, differentiation, and survival. Inhibition of JAK2 by 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one leads to the suppression of STAT3 activation, which in turn leads to the inhibition of tumor cell proliferation and induction of apoptosis. In addition, 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines by blocking the JAK/STAT signaling pathway.
Biochemical and Physiological Effects:
4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one inhibits the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In vivo studies have shown that 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one suppresses tumor growth in mouse models of breast cancer and leukemia. In addition, 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in mouse models of inflammation.

Advantages and Limitations for Lab Experiments

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. In addition, 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one has been extensively studied and its mechanism of action is well understood, making it a valuable tool for investigating the JAK/STAT signaling pathway. However, there are also some limitations to the use of 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one in lab experiments. It has been shown to have off-target effects on other tyrosine kinases, which may complicate the interpretation of results. In addition, the optimal concentration and duration of treatment with 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one may vary depending on the cell type and experimental conditions, which may require further optimization.

Future Directions

There are several future directions for research on 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one. One area of interest is the development of more selective JAK2 inhibitors that do not have off-target effects on other tyrosine kinases. Another area of interest is the investigation of the potential use of 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one in combination with other anticancer drugs or immunotherapies. In addition, further studies are needed to determine the optimal concentration and duration of treatment with 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one in different cell types and experimental conditions. Overall, the potential therapeutic applications of 4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one make it a promising compound for further research.

Synthesis Methods

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one can be synthesized using a multi-step process involving the reaction of 4-iodoaniline with 7-hydroxychromone, followed by a series of chemical reactions. The final product is obtained by purification using column chromatography.

properties

IUPAC Name

4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16INO2/c20-15-4-6-16(7-5-15)21-11-14-10-19(22)23-18-9-13-3-1-2-12(13)8-17(14)18/h4-10,21H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUPDECBNKFFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CNC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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